1-(6-Oxa-3-azabicyclo[3.1.0]hexan-3-yl)-2,2,2-trifluoroethanone
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Overview
Description
3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[310]hexane is a heterocyclic compound that features a unique bicyclic structure This compound is part of the 3-azabicyclo[31
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the annulation of a cyclopropane ring to a pyrrole or cyclopropane ring. This can be done through oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst . Another method involves the photochemical decomposition of CHF2-substituted pyrazolines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions using palladium-catalyzed processes. These methods provide high yields and diastereoselectivities, making them suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydride donors.
Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane can be compared with other similar compounds, such as:
3-Azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but differ in their chemical properties and applications.
3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines]: These compounds have spiro-fused structures and are studied for their potential antitumor activities.
The uniqueness of 3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane lies in its trifluoroacetyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
164931-85-5 |
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Molecular Formula |
C6H6F3NO2 |
Molecular Weight |
181.11 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(6-oxa-3-azabicyclo[3.1.0]hexan-3-yl)ethanone |
InChI |
InChI=1S/C6H6F3NO2/c7-6(8,9)5(11)10-1-3-4(2-10)12-3/h3-4H,1-2H2 |
InChI Key |
RGGRKBLCFSQUSE-UHFFFAOYSA-N |
SMILES |
C1C2C(O2)CN1C(=O)C(F)(F)F |
Canonical SMILES |
C1C2C(O2)CN1C(=O)C(F)(F)F |
Synonyms |
6-Oxa-3-azabicyclo[3.1.0]hexane, 3-(trifluoroacetyl)- (9CI) |
Origin of Product |
United States |
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